molecular formula C8H9Cl2NO B187727 2-(2,4-Dichlorophenoxy)ethylamine CAS No. 1199-28-6

2-(2,4-Dichlorophenoxy)ethylamine

Cat. No. B187727
CAS RN: 1199-28-6
M. Wt: 206.07 g/mol
InChI Key: NZWBXPGUWYWOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)ethylamine is an organic compound with the chemical formula C8H9Cl2NO . It contains a total of 21 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 ether (aromatic) .


Synthesis Analysis

A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . Another study reported a novel synthesis of 2-(2,4-Dichlorophenoxy) triethylamine from 2,4 dichlorophenol with a yield of over 80% .


Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorophenoxy)ethylamine includes a six-membered aromatic ring, an aliphatic primary amine, and an aromatic ether .

Scientific Research Applications

Plant Growth Regulation and Metabolism

2-(2,4-Dichlorophenoxy)ethylamine, also known as 2,4-D ethylamine, has been studied for its effects on plant growth and metabolism. In higher plants like peas and wheat, it's metabolized into various compounds including 2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid (2,4-D), impacting plant growth processes (Nash, Smith, & Wain, 1968). This research highlights its role in plant growth regulation and its potential metabolic pathways in plant tissues.

Ethylene Release in Cotton

The application of 2,4-Dichlorophenoxyacetic acid, a related compound to 2-(2,4-Dichlorophenoxy)ethylamine, has been found to stimulate ethylene release in cotton plants. This reaction is not unique to 2,4-D but also occurs with native auxins like indolyl-3-acetic acid, indicating a broader response mechanism in plants (Morgan & Hall, 1964).

Somatic Embryogenesis in Carrot

Research on carrot somatic embryogenesis shows that 2,4-Dichlorophenoxyacetic acid, closely related to 2-(2,4-Dichlorophenoxy)ethylamine, can suppress the differentiation of cultured cells and cause a reversion of developing embryos to undifferentiated callus. This highlights its role in influencing cell differentiation and embryogenesis in plants (Robie & Minocha, 1989).

Herbicide Applications

Research has also focused on the use of 2,4-Dichlorophenoxyacetic acid as a herbicide, exploring its toxicity, residue, and environmental impact. While this is slightly outside the specific chemical of interest, it does provide context for its broader applications in agriculture and environmental studies (Lu Qi-yu, 2011).

Soil Microbial Populations and Biochemical Processes

Long-term applications of 2,4-Dichlorophenoxyacetic acid in soils have shown effects on soil microbial populations and biochemical processes, particularly in soils cultivated with maize and potatoes. This suggests an environmental impact of these compounds on microbial ecology and nutrient cycling in agricultural settings (Rai, 1992).

Future Directions

One study discusses the potential for controlled release formulations of pesticides, including 2-(2,4-Dichlorophenoxy)acetic acid, using hydrotalcite nanosheets . This could reduce the volatilization and leaching risks associated with these compounds.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWBXPGUWYWOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152614
Record name 2-(2,4-Dichlorophenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)ethylamine

CAS RN

1199-28-6
Record name 2-(2,4-Dichlorophenoxy)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dichlorophenoxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dichlorophenoxy)ethylamine
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dichlorophenoxy)ethylamine
Reactant of Route 3
2-(2,4-Dichlorophenoxy)ethylamine
Reactant of Route 4
Reactant of Route 4
2-(2,4-Dichlorophenoxy)ethylamine
Reactant of Route 5
Reactant of Route 5
2-(2,4-Dichlorophenoxy)ethylamine
Reactant of Route 6
Reactant of Route 6
2-(2,4-Dichlorophenoxy)ethylamine

Citations

For This Compound
2
Citations
RJ Nash, TA Smith, RL Wain - Annals of Applied Biology, 1968 - Wiley Online Library
2‐(2,4‐Dichlorophenoxy)ethylamine (2,4‐D ethylamine) was converted to 2,4‐dichlorophenoxyacetaldehyde (2,4‐D acetaldehyde) by extracts of pea cotyledons. The 2,4‐D …
Number of citations: 14 onlinelibrary.wiley.com
R Price, M Albores, RL Wain - Annals of Applied Biology, 1978 - Wiley Online Library
A number of substituted phenylethylamines have been synthesised and their plant growth‐regulating activities, in standard wheat and pea tests, have been determined and compared …
Number of citations: 4 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.